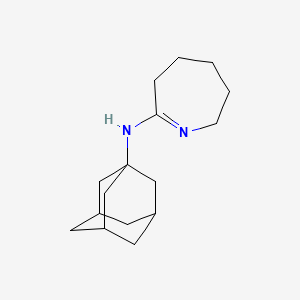
N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a compound that features an adamantane moiety attached to a tetrahydroazepine ring. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while the tetrahydroazepine ring is a seven-membered nitrogen-containing heterocycle. This unique structure imparts interesting chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the reaction of adamantane derivatives with azepine precursors. One common method involves the alkylation of azepine with 1-adamantyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted azepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and ability to interact with biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their antiviral and anticancer properties. The adamantane moiety is known to enhance the bioavailability and stability of drugs .
Industry
In the industrial sector, this compound is used in the production of advanced polymers and materials with unique mechanical and thermal properties .
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the azepine ring can interact with enzymes and receptors. This dual functionality allows the compound to modulate various biological pathways, making it effective in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-1-phenylvinylamine
- N-(adamantan-1-yl)-2-chloroacetamide
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-(adamantan-1-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its combination of the adamantane moiety and the tetrahydroazepine ring. This structure provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C16H26N2/c1-2-4-15(17-5-3-1)18-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2,(H,17,18) |
InChI Key |
XFSBHTOAIUGPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


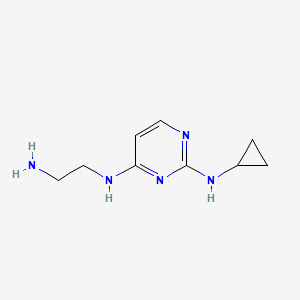
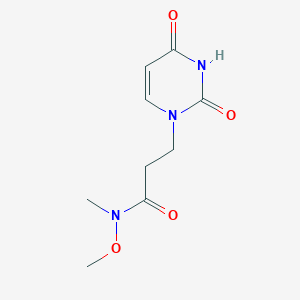
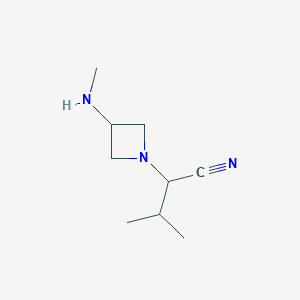
![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
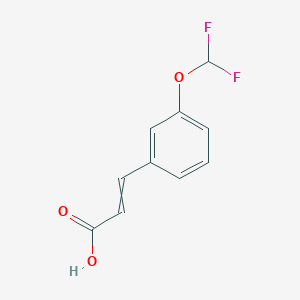
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)
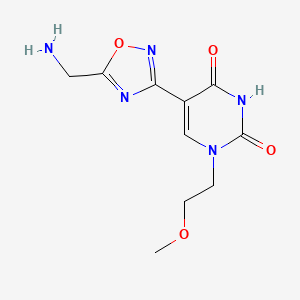
![8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872722.png)
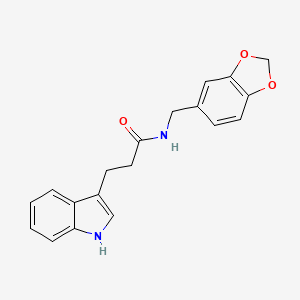
![Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate](/img/structure/B14872730.png)
![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14872731.png)
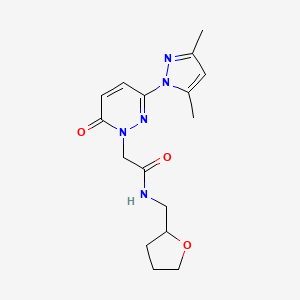
![1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)

